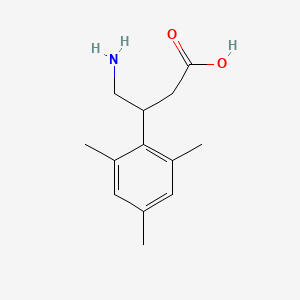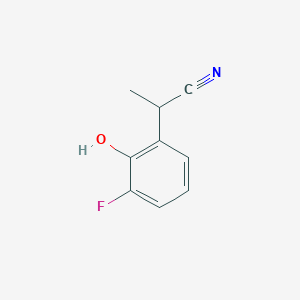
1-Methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 2nd position of the benzodiazole ring
Preparation Methods
The synthesis of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted benzodiazoles.
Scientific Research Applications
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions and the context of its use.
Comparison with Similar Compounds
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
6-chloro-1-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.
1-methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzodiazole ring.
Uniqueness: The unique combination of chlorine, methyl, and trifluoromethyl groups in 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole imparts distinct chemical and physical properties, making it valuable for specific applications.
This detailed article provides a comprehensive overview of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H6ClF3N2 |
|---|---|
Molecular Weight |
234.60 g/mol |
IUPAC Name |
6-chloro-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
InChI Key |
ZJGUMZXUUHJRMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
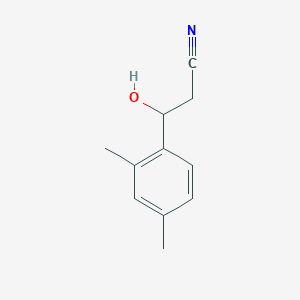
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)

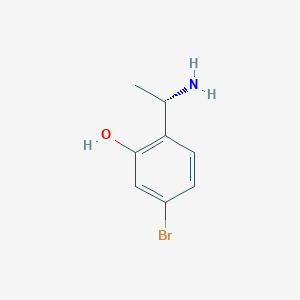

![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
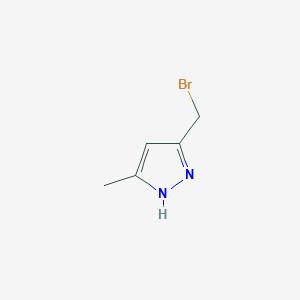
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
